2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a trifluoromethylphenyl group at the 1-position and a tetrahydrofuran-2-ylmethyl carboxamide moiety at the 3-position. The pyrroloquinoxaline scaffold is structurally analogous to bioactive molecules targeting kinases and neurotransmitter receptors, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The tetrahydrofuran substituent introduces stereoelectronic effects and may improve solubility compared to purely aromatic analogs .
Properties
Molecular Formula |
C23H20F3N5O2 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)13-5-3-6-14(11-13)31-20(27)18(22(32)28-12-15-7-4-10-33-15)19-21(31)30-17-9-2-1-8-16(17)29-19/h1-3,5-6,8-9,11,15H,4,7,10,12,27H2,(H,28,32) |
InChI Key |
BGHWRCCOTDWHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC(=C5)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a diketone.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group at the desired position.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step can be carried out using a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced onto the amino group of the core structure.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-amino-N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Modifications
- Target Compound: Pyrrolo[2,3-b]quinoxaline core with trifluoromethylphenyl (CF₃Ph) at position 1 and tetrahydrofuran-2-ylmethyl carboxamide at position 3.
- Analog 1 (): Substituted with 3-chloro-4-methoxyphenyl at position 1 and 2-chlorobenzyl carboxamide.
- Analog 2 () : Features a 2-methoxybenzyl group and 3-ethoxypropyl carboxamide. The ethoxypropyl chain may improve membrane permeability compared to rigid aromatic substituents .
- Analog 3 (): Contains a 2-phenylethyl carboxamide and a thienylmethyleneamino group.
- Analog 4 (): Substituted with a pentyl carboxamide and furylmethyleneamino group. The linear alkyl chain (pentyl) may enhance lipophilicity but reduce target specificity .
- Analog 5 () : Simplified structure with 3-methoxyphenyl at position 1 and unsubstituted carboxamide. Lacks the trifluoromethyl group, resulting in lower metabolic stability .
Key Substituent Comparisons
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy-substituted analogs (e.g., Analog 5), favoring membrane penetration but risking higher plasma protein binding.
- Metabolic Stability : The CF₃ group resists oxidative metabolism, contrasting with chloro or methoxy substituents in Analog 1 and 5, which may undergo demethylation or dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
